tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate
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Overview
Description
tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate: is a chemical compound with the molecular formula C15H25NO4 and a molecular weight of 283.37 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxazolidine ring fused to a spirocyclic undecane system. It is often used in various chemical research and industrial applications due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 3-formyl-9-oxa-2-azaspiro[55]undecane-2-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Mechanism of Action
The mechanism of action of tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s formyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby influencing cellular processes .
Comparison with Similar Compounds
tert-Butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate: Another spirocyclic compound with a different ring system and functional groups
Properties
IUPAC Name |
tert-butyl 3-formyl-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(18)16-11-15(5-4-12(16)10-17)6-8-19-9-7-15/h10,12H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQZAVVDNTVIAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC1C=O)CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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